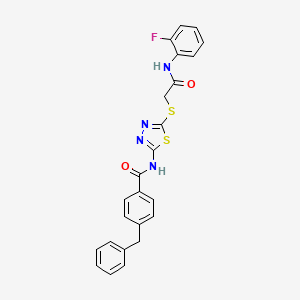
N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide is a compound that is likely to exhibit interesting chemical and physical properties due to the presence of both naphthyl and dichlorophenyl groups. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with naphthyl groups and acrylamide structures have been studied. These related compounds have been synthesized and their structures have been analyzed, providing insights into the potential behavior of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that similar synthetic routes could potentially be applied to the synthesis of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide . Additionally, the synthesis of 2-hydroxyl-3-chloropropyl acrylate through a ring-opening esterifying reaction suggests that acrylate derivatives can be synthesized using catalysts and controlled reaction conditions . These methods could inform the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide, which may also exhibit intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of naphthyl-containing acrylamides can be complex. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit colorimetric sensing of fluoride anions, which is a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer mechanism . Similarly, N-(naphthylethyl)prop-2-enamides can undergo intramolecular photocycloaddition and cyclisation reactions, which are highly peri- and stereoselective . These studies suggest that N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide may also participate in specific chemical reactions that are sensitive to the substituents present on the acrylamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide can be inferred from related compounds. The presence of the naphthyl group can contribute to the compound's aromaticity and potential interactions with other molecules, while the dichlorophenyl group may add to the compound's reactivity and polarity. The synthesis and characterization of similar compounds, as well as their reactivity, provide a foundation for understanding the properties of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide .
Applications De Recherche Scientifique
Acrylamide Research Applications
Chemistry and Biochemistry : Acrylamide is extensively studied for its chemistry, biochemistry, and safety due to its presence in various industrial products and foods. Research focuses on understanding its formation, especially in food through Maillard reactions, and its impact on human health. The goal is to develop improved food processes to decrease dietary acrylamide content without compromising food quality and safety (Friedman, 2003).
Mitigation Strategies in Food : There's significant research on mitigating acrylamide formation in foods, including selecting plant varieties with low precursor levels, optimizing processing conditions, and using food additives that inhibit its formation. These strategies aim to reduce the acrylamide burden of the diet while preserving food quality and sensory attributes (Friedman & Levin, 2008).
Analytical Methods and Levels in Food : The development of analytical methods for acrylamide detection in foods has advanced, helping to understand its levels across different food products and processing conditions. This research is crucial for assessing exposure risks and evaluating the effectiveness of reduction strategies (Stadler & Scholz, 2004).
Mechanisms of Formation and Influencing Factors : Studies delve into the mechanisms behind acrylamide formation during food heating, with a focus on the Maillard reaction among other pathways. Understanding these mechanisms is key to developing targeted approaches for reducing acrylamide without negatively affecting food quality (Lingnert et al., 2002).
Propriétés
IUPAC Name |
(Z)-N-(3,5-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-10-16(21)12-17(11-15)22-19(23)9-8-14-6-3-5-13-4-1-2-7-18(13)14/h1-12H,(H,22,23)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOTINIUUDXJB-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

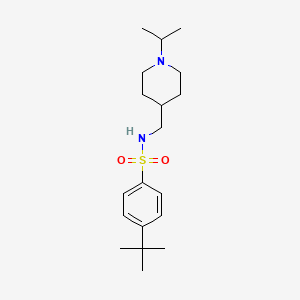
![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)
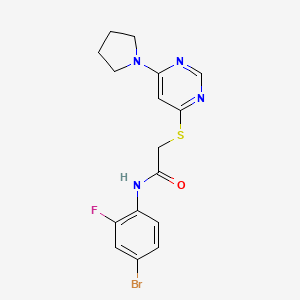

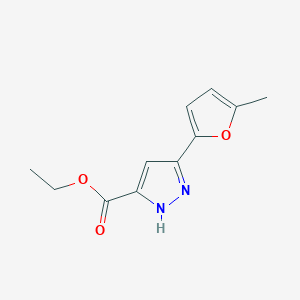

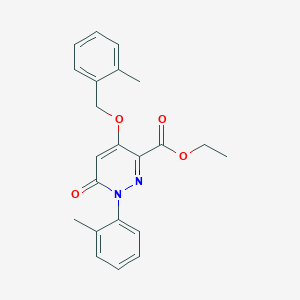
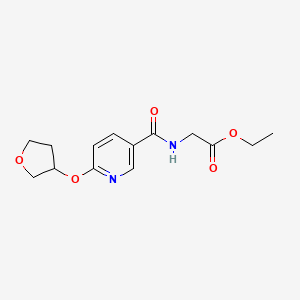
![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
